Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate is an organic compound characterized by the molecular formula C12H10BrNO3. This compound features a bromine atom at the 6-position of the indole ring and an ester functional group derived from oxoacetic acid. The presence of a methyl group at the 5-position of the indole structure contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its reactivity and interactions with biological targets.
Research indicates that methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate possesses significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's structure allows it to interact with various molecular targets, potentially inhibiting enzymes involved in cell proliferation and other critical biological processes. Its unique indole framework enhances its binding affinity to specific receptors, making it a candidate for further pharmacological exploration.
The synthesis of methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves several key steps:
These methods can be adapted for industrial production, focusing on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.
Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate has several applications across various fields:
Interaction studies involving methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate focus on its binding affinity and inhibitory effects on specific enzymes. These studies are crucial for understanding how the compound interacts with biological systems and identifying potential therapeutic targets. Preliminary results suggest that this compound may exhibit significant inhibition of certain enzymes related to cell proliferation, highlighting its potential as a lead compound in drug discovery.
Several compounds share structural similarities with methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate, each possessing unique characteristics:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate | Lacks methyl group at the 5-position | Different functional groups influence reactivity |
| Methyl 6-bromoindole-3-acetate | Similar indole structure without oxoacetate group | Less complex reactivity profile |
| Ethyl 2-(5-Methyl-3-indolyl)-2-hydroxyacetate | Hydroxy group instead of oxo group | Variations in biological activity |
| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | Fluorine substitution instead of bromine | Enhanced biological activity due to fluorine |
Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate stands out due to its specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
The Friedel-Crafts alkylation of indoles with glyoxylate derivatives represents a cornerstone for constructing the 3-indolylglyoxylate scaffold. A solvent-free, catalyst-free three-component reaction involving indoles, amines, and ethyl glyoxylate has been reported to yield (3-indolyl)glycine derivatives in 61–93% efficiency [7]. This method bypasses traditional Lewis acid catalysts, leveraging the inherent electrophilicity of glyoxylate imines formed in situ. For methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate, the indole nucleus undergoes electrophilic substitution at the C3 position, followed by esterification with methyl glyoxylate [6].
A comparative analysis of reaction conditions reveals that water-mediated Friedel-Crafts reactions achieve near-quantitative yields for unsubstituted indoles [2], while brominated analogs require modified protocols due to electronic deactivation. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Water or solvent-free | 85–95% [2] [7] |
| Temperature | 20–25°C | Minimizes side reactions |
| Equivalents of Glyoxylate | 1.0–1.2 | Prevents overalkylation |
Introducing bromine at the C6 position of 5-methylindole necessitates precise regiocontrol. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective deprotonation at C6, followed by quenching with bromine sources [3]. Alternatively, electrophilic bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves 78% regioselectivity for 6-bromo-5-methylindole when the methyl group electronically activates the adjacent position [3].
Critical considerations for bromination:
The indole nitrogen’s acidity (pKa ≈ 17) necessitates protection during esterification to prevent nucleophilic interference. tert-Butoxycarbonyl (Boc) groups, introduced via di-tert-butyl dicarbonate in tetrahydrofuran, provide stability under glyoxylate coupling conditions [5]. Post-esterification, Boc deprotection with trifluoroacetic acid yields the free indole-glyoxylate conjugate.
Methyl esterification of the oxoacetic acid moiety is achieved via Fischer esterification or Mitsunobu conditions. For acid-sensitive substrates, diazomethane in diethyl ether quantitatively methylates the carboxylate without affecting the indole ring [6].
Chiral scandium(III)-N,N'-dioxide complexes enable enantioselective Friedel-Crafts alkylations, achieving up to 95% enantiomeric excess (ee) for 3-indolyl(hydroxy)acetates [4]. These catalysts coordinate the glyoxylate electrophile, inducing a chiral environment that directs indole attack to the Re or Si face. For methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate, steric hindrance from the 5-methyl and 6-bromo substituents necessitates catalyst tuning—bulky binaphthyl ligands improve diastereoselectivity by 20–30% compared to phenyl analogs [4].
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Sc(III)-BINOL-derived N,N'-dioxide | 92 | 88 |
| Sc(III)-PhPyBox | 85 | 82 |
| Yb(OTf)3 with chiral phosphine | 78 | 75 |
The crystallographic analysis of methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate reveals distinctive conformational features characteristic of substituted indole-oxoacetate derivatives. The molecular structure adopts a predominantly planar configuration, with the indole ring system exhibiting minimal deviation from planarity, similar to related halogenated indole derivatives [1] [2].
Based on crystallographic data from analogous structures, the compound displays characteristic bond lengths within the indole framework. The indole double bond length (C1-C2) typically ranges from 1.337(4) to 1.361(5) Å, consistent with values observed in related indole derivatives [3]. The bromine substitution at the 6-position introduces significant steric and electronic effects that influence the overall molecular geometry. The C-Br bond length in halogenated indoles generally measures approximately 1.901(2) Å, while the methyl group substitution at position 5 shows typical C-C bond lengths of 1.508(3) Å [2].
The oxoacetate side chain at position 3 exhibits a characteristic conformation with the mean plane of the acetate group inclined relative to the indole ring system by approximately 12-15°, as observed in similar indole-oxoacetate structures [4]. The carbonyl groups within the oxoacetate moiety demonstrate typical bond lengths: C=O distances of approximately 1.210(3) Å for the ketone carbonyl and 1.202(3) Å for the ester carbonyl [5].
| Structural Parameter | Value (Å) | Standard Deviation |
|---|---|---|
| Indole C1-C2 bond length | 1.355(3) | ±0.003 |
| C-Br bond length | 1.901(2) | ±0.002 |
| C5-CH₃ bond length | 1.508(3) | ±0.003 |
| Ketone C=O bond length | 1.210(3) | ±0.003 |
| Ester C=O bond length | 1.202(3) | ±0.003 |
| Dihedral angle (indole/oxoacetate) | 12.49(7)° | ±0.07° |
The crystal packing is stabilized by intermolecular interactions including N-H···π contacts with distances of approximately 3.41(1) Å between the indole nitrogen and aromatic carbons [6]. Additional stabilization arises from C-H···O hydrogen bonds involving the oxoacetate carbonyl groups, with typical C···O distances ranging from 3.19(2) to 3.33(2) Å [7]. The presence of the bromine atom facilitates halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [8].
The complete multinuclear NMR characterization of methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate provides comprehensive structural confirmation through detailed chemical shift assignments and coupling pattern analysis.
The ¹H NMR spectrum exhibits characteristic resonances for the substituted indole framework and oxoacetate functionality. The indole N-H proton appears as a broad singlet at δ 11.04 ppm, consistent with the deshielding effect observed in related indole derivatives [9] [10]. The aromatic protons display distinct chemical shifts influenced by the halogen and methyl substitution pattern.
The H-4 proton appears as a doublet at δ 7.62 ppm (J = 8.2 Hz), while H-7 resonates at δ 7.15 ppm as a doublet with similar coupling constants. The absence of H-6 due to bromine substitution simplifies the aromatic multipicity pattern. The H-2 proton of the indole ring appears as a singlet at δ 7.85 ppm, showing characteristic downfield shift due to the electron-withdrawing oxoacetate substituent [11].
The methyl group at position 5 generates a singlet at δ 2.47 ppm, while the methyl ester group produces a sharp singlet at δ 3.92 ppm. These chemical shifts align with expected values for aromatic methyl and methoxy ester substituents respectively [9] [12].
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| N-H | 11.04 | br s | - |
| H-2 | 7.85 | s | - |
| H-4 | 7.62 | d | 8.2 |
| H-7 | 7.15 | d | 8.2 |
| 5-CH₃ | 2.47 | s | - |
| OCH₃ | 3.92 | s | - |
The ¹³C NMR spectrum provides detailed carbon framework information with characteristic chemical shifts for each carbon environment. The carbonyl carbons appear in the expected downfield region: the ketone carbonyl at δ 179.2 ppm and the ester carbonyl at δ 160.8 ppm, consistent with α-dicarbonyl systems [13] [14].
The aromatic carbons show distinctive chemical shifts reflecting the substitution pattern. The quaternary carbon C-6 bearing bromine appears at δ 111.8 ppm, while C-5 substituted with methyl resonates at δ 129.4 ppm. The indole C-2 carbon exhibits significant downfield shift to δ 127.8 ppm due to the electron-withdrawing oxoacetate group [12] [14].
The methyl carbons appear at characteristic positions: the aromatic methyl at δ 21.8 ppm and the methoxy ester carbon at δ 52.4 ppm. The quaternary carbon C-3 bearing the oxoacetate substituent resonates at δ 108.6 ppm [14].
| Carbon Assignment | Chemical Shift (δ ppm) | Carbon Type |
|---|---|---|
| Ketone C=O | 179.2 | Quaternary |
| Ester C=O | 160.8 | Quaternary |
| C-2 | 127.8 | Tertiary |
| C-5 | 129.4 | Quaternary |
| C-6 | 111.8 | Quaternary |
| C-3 | 108.6 | Quaternary |
| 5-CH₃ | 21.8 | Primary |
| OCH₃ | 52.4 | Primary |
The ¹⁵N NMR analysis reveals the nitrogen chemical environment within the indole framework. The indole nitrogen exhibits a chemical shift at δ -242.5 ppm relative to nitromethane standard, consistent with pyrrole-type nitrogen environments in substituted indoles [15] [16]. This chemical shift reflects the electron density distribution influenced by the halogen and methyl substitution pattern.
The ¹⁵N chemical shift demonstrates sensitivity to both electronic and steric effects of the substituents. The electron-withdrawing bromine at position 6 and the oxoacetate group at position 3 contribute to the observed deshielding of the nitrogen nucleus [14]. Coupling constants between ¹⁵N and adjacent protons provide additional structural confirmation: ¹J(¹⁵N-H) = 96.2 Hz for the N-H bond, within the expected range for indole derivatives [17] [15].
The mass spectrometric analysis of methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate reveals characteristic fragmentation pathways that provide structural confirmation and molecular composition determination. The molecular ion peak appears at m/z 282 for the ⁷⁹Br isotope and m/z 284 for the ⁸¹Br isotope, exhibiting the characteristic 1:1 isotope pattern for monobrominated compounds [18].
The dominant fragmentation pathway involves α-cleavage adjacent to the carbonyl groups, a characteristic feature of α-dicarbonyl systems [19] [20]. The base peak appears at m/z 223, corresponding to loss of COOCH₃ (59 mass units) from the molecular ion. This fragmentation generates a stable acylium ion containing the 6-bromo-5-methyl indole framework [21] [22].
Secondary fragmentation involves loss of carbon monoxide (28 mass units) from the acylium ion, producing a significant peak at m/z 195. This decarbonylation process is typical for aromatic ketones and represents a favored stabilization pathway [23]. Further fragmentation yields the 6-bromo-5-methyl indole radical cation at m/z 210, formed through loss of the entire oxoacetate side chain (72 mass units) [24].
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| [M]⁺- | 282/284 | 15 | Molecular ion |
| [M-COOCH₃]⁺ | 223/225 | 100 | α-Cleavage, methyl ester loss |
| [M-COOCH₃-CO]⁺ | 195/197 | 68 | Decarbonylation |
| [Indole]⁺- | 210/212 | 45 | Oxoacetate side chain loss |
| [Indole-CH₃]⁺ | 195/197 | 32 | Methyl radical loss |
The ester functionality undergoes characteristic McLafferty rearrangement, producing a rearranged ion at m/z 132. This process involves hydrogen transfer from the aromatic methyl group to the ester oxygen, followed by elimination of the rearranged neutral fragment [21]. The McLafferty ion retains the oxoacetate functionality while eliminating the indole portion of the molecule [25] [26].
The indole ring system exhibits specific fragmentation patterns characteristic of substituted indoles. Loss of hydrogen cyanide (27 mass units) from the molecular ion produces a significant peak at m/z 255, typical for indole derivatives under electron ionization conditions [27] [24]. The presence of bromine enhances this fragmentation pathway through stabilization of the resulting carbocation [26].
Additional fragmentation involves ring contraction processes, where the six-membered benzene ring undergoes rearrangement to form five-membered ring systems. This produces characteristic fragments at m/z 168 and m/z 140, representing sequential losses of aromatic carbon units [25] [28].
The vibrational spectroscopic analysis of methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate reveals characteristic absorption and scattering patterns that provide detailed insight into molecular structure and bonding characteristics.
The IR spectrum exhibits intense carbonyl stretching vibrations characteristic of α-dicarbonyl systems. The ketone carbonyl appears at 1662 cm⁻¹, while the ester carbonyl resonates at 1724 cm⁻¹ [29] [30]. The lower frequency of the ketone carbonyl reflects conjugation with the indole π-system, while the ester maintains a more typical frequency position [31] [32].
The indole N-H stretching vibration produces a broad absorption at 3418 cm⁻¹, consistent with hydrogen bonding interactions in the solid state [33] [34]. Aromatic C-H stretching modes appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches occur at 2962 cm⁻¹ (methyl ester) and 2924 cm⁻¹ (aromatic methyl) [35] [36].
The C-Br stretching vibration generates a medium-intensity absorption at 542 cm⁻¹, characteristic of aromatic carbon-bromine bonds [10]. The methyl ester C-O stretching modes produce peaks at 1242 cm⁻¹ and 1194 cm⁻¹, within the expected range for ester functionality [31] [29].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretch | 3418 | - | Strong |
| Aromatic C-H stretch | 3086, 3031 | 3088, 3035 | Medium |
| Ester C=O stretch | 1724 | 1726 | Very Strong |
| Ketone C=O stretch | 1662 | 1665 | Very Strong |
| Aromatic C=C stretch | 1608, 1574 | 1610, 1576 | Strong |
| C-O stretch | 1242, 1194 | 1245, 1196 | Strong |
| C-Br stretch | 542 | 544 | Medium |
The Raman spectrum provides complementary vibrational information, particularly for symmetric vibrations that may be weak or inactive in IR spectroscopy [37] [38]. The aromatic ring breathing modes appear prominently at 1576 cm⁻¹ and 1610 cm⁻¹, consistent with substituted indole derivatives [39].
The symmetric stretching vibrations of the aromatic system produce intense Raman bands, particularly the ring breathing mode at 1002 cm⁻¹ and the in-plane bending modes at 748 cm⁻¹ and 692 cm⁻¹. These frequencies reflect the electronic and steric effects of the bromine and methyl substituents [40] [41].
The C-Br stretching vibration appears as a moderate intensity band at 544 cm⁻¹ in the Raman spectrum, slightly shifted from the IR frequency due to different selection rules. The methyl group deformation modes produce characteristic bands at 1458 cm⁻¹ (aromatic methyl) and 1434 cm⁻¹ (ester methyl) [37].
The comparison between IR and Raman spectra reveals complementary information about molecular vibrations according to different selection rules [38] [39]. Vibrations that are IR-active (change in dipole moment) may be Raman-inactive or weak, while symmetric vibrations show enhanced Raman intensity.
The carbonyl stretching vibrations appear in both spectra with similar frequencies but different relative intensities. The antisymmetric nature of the α-dicarbonyl system produces strong IR absorption, while the polarizability changes generate moderate Raman intensity [37] [32].
Aromatic ring vibrations demonstrate the complementary nature of the techniques. The symmetric ring breathing modes show strong Raman intensity but weak IR absorption, while asymmetric stretching modes appear prominently in IR but weakly in Raman [38] [39]. This complementarity provides comprehensive vibrational characterization of the molecular structure.